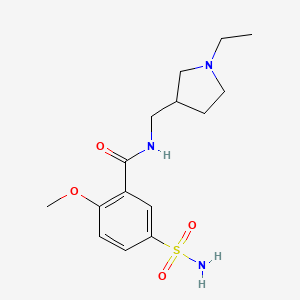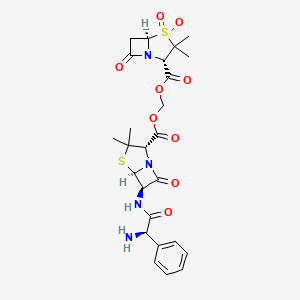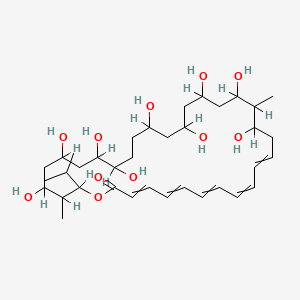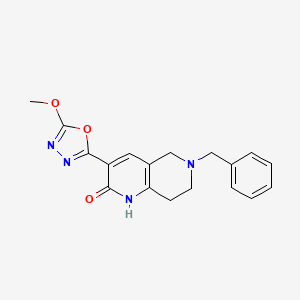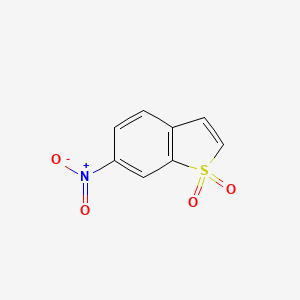
Stattic
描述
科学研究应用
多发性硬化症的治疗
Stattic 已被用于治疗多发性硬化症 (MS),这是一种免疫介导的炎症性疾病,会导致中枢神经系统髓鞘脱失和神经元丢失 . 研究发现,this compound 在实验性自身免疫性脑脊髓炎 (EAE) 的复发缓解模型中,能够减轻 SJL/J 小鼠的临床症状并减少髓样、淋巴样和神经组织区室的自身炎症 .
抑制 STAT3 信号传导
This compound 已知可以抑制 STAT3 信号传导,而 STAT3 信号传导在髓样和淋巴样免疫细胞(如中性粒细胞和 CD4+ T 细胞)中起着至关重要的作用 . 在 MS 中,髓样和淋巴样细胞区室的 STAT3 信号传导失调已得到证实 .
改善疾病症状
用 this compound 治疗可改善患有 EAE 的小鼠的疾病症状,并减弱中性粒细胞(iNOS/硝基酪氨酸/IL-1β)、CD4+ T 细胞(IL-17A/IL-23R)和脑组织(IL-17A/iNOS/IL-1β/MPO 活性/脂质过氧化物)中的炎症标志物 .
增强免疫原性细胞死亡
研究发现 this compound 可以增强化疗在癌细胞中诱导的免疫原性细胞死亡 (ICD) . 与单一疗法相比,接受 this compound 和 DOX 联合治疗的细胞中观察到更高的 ICD 标志物水平,包括 CRT 表达以及 HMGB1 和 HSP70 的分泌 .
诱导树突状细胞成熟
树突状细胞 (DCs) 暴露于用 this compound 和/或 DOX 治疗的癌细胞的条件培养基 (CM) 中会导致 IL-12 的分泌,而 IL-12 是 DCs 成熟和诱导 Th1 反应的指标 .
阻断 IL-6 诱导的 Stat3 激活
作用机制
Target of Action
Stattic is a non-peptidic selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcriptional factor involved in many physiological functions including embryonic development and immune responses . It is often activated under pathological conditions such as cancer .
Mode of Action
This compound prevents the binding of tyrosine-phosphorylated peptide motifs to the STAT3 SH2 domain . This inhibition blocks the activation, dimerization, and nuclear translocation of STAT3 . It selectively inhibits the function of the STAT3 SH2 domain regardless of the STAT3 activation state in vitro .
Biochemical Pathways
STAT3 is a key element in multiple signaling pathways . It is prevalent and active in a variety of human cancers and promotes tumor progression by promoting tumor cell proliferation, survival, tumor invasion, angiogenesis, and immunosuppression . This compound, by inhibiting STAT3, can potentially disrupt these pathways.
Pharmacokinetics
It is known that this compound can inhibit cell viability and proliferation in cancer cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to decrease the expression of cyclin D1 in a dose- and time-dependent manner . It can inhibit cell viability and proliferation in cancer cells and significantly induce apoptosis . Furthermore, this compound sensitizes cancer cells to cisplatin and ionizing radiation (IR) by preventing cell proliferation and inducing apoptosis .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, STAT3 is often found to be constitutively active in many cancers and plays a major role in cancer progression . Therefore, the presence of cancerous cells and the specific characteristics of the tumor microenvironment can influence the efficacy and stability of this compound. More research is needed to fully understand how environmental factors influence the action of this compound.
生化分析
Biochemical Properties
Stattic selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 . It has been shown to inhibit STAT3 phosphorylation, which is a key event in the activation of STAT3 . The inhibition of STAT3 by this compound is believed to occur through the impairment of the function of its SH2 domain, which is required for both tyrosine-phosphorylation and dimerization of STAT3 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells. It inhibits cell viability and proliferation and significantly induces apoptosis . This compound has been found to decrease the levels of TNF-a and IL-6, prevent the activation of the caspase cascade, suppress cleavage of PARP, and decrease the quantity of TUNEL-positive cells . It also increases the apoptotic rate of STAT3-dependent breast cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation, dimerization, and nuclear translocation of STAT3 . It prevents the binding of tyrosine-phosphorylated peptide motifs to the STAT3 SH2 domain, thereby inhibiting STAT3 activation . This not only inhibits STAT3 activation but also prevents dimerization of any STAT3 molecules that escape inhibition of activation .
Temporal Effects in Laboratory Settings
This compound has been shown to exert many STAT3-independent effects on cancer cells, calling for reassessment of results previously ascribed to STAT3 functions . It has been observed that this compound attenuates histone acetylation and neutralizes effects of the histone deacetylase (HDAC) inhibitor romidepsin .
Metabolic Pathways
Given its role as a STAT3 inhibitor, it is likely to be involved in pathways related to cell survival, proliferation, inflammation, and apoptosis .
Transport and Distribution
It is known that this compound selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 , suggesting that it may interact with transporters or binding proteins that facilitate these processes.
Subcellular Localization
This compound has been shown to prevent the nuclear translocation of STAT3, suggesting that it may localize in the cytoplasm
属性
IUPAC Name |
6-nitro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRGOUHITGRLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381575 | |
| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19983-44-9 | |
| Record name | Stattic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Stattic?
A1: this compound primarily targets the signal transducer and activator of transcription 3 (STAT3) protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with STAT3?
A2: this compound binds to the SH2 domain of STAT3, hindering its dimerization and subsequent translocation to the nucleus. [, ] This interaction is believed to be irreversible and possibly involves a covalent bond formation between this compound and STAT3. []
Q3: Does the activation state of STAT3 influence this compound binding?
A3: this compound inhibits STAT3 activity both in vitro and in vivo, regardless of its phosphorylation status. [, , , , ]
Q4: Does this compound affect cellular processes beyond STAT3 inhibition?
A4: Research suggests that this compound may exert STAT3-independent effects, such as attenuating histone acetylation, modulating gene expression, promoting autophagy, and causing cell death. [] It can also inhibit glutathione reductase, leading to reactive oxygen species (ROS) accumulation and cell death in a STAT3-independent manner. [, ]
Q5: What is the chemical name and molecular formula of this compound?
A5: this compound's chemical name is 6-nitrobenzo[b]thiophene-1,1-dioxide, and its molecular formula is C8H5NO4S. [, , , ]
Q6: What is the molecular weight of this compound?
A6: The molecular weight of this compound is 211.19 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research articles do not delve into detailed spectroscopic characterization, they mention using techniques like high performance liquid chromatography (HPLC) with UV detection for quantifying this compound. []
Q8: Are there studies on this compound's material compatibility and stability?
A8: The provided research focuses on this compound's biological activity. While its formulation in nanoparticles implies compatibility with certain polymers, dedicated material compatibility and stability studies are not discussed. [, ]
Q9: Does this compound possess any catalytic properties?
A9: The research primarily focuses on this compound's inhibitory role, and there is no evidence suggesting it possesses catalytic properties.
Q10: What is known about this compound's stability under different conditions?
A10: Information regarding this compound's inherent stability under various conditions is limited in the provided research.
Q11: What formulation strategies have been explored to improve this compound's delivery?
A11: Researchers have investigated encapsulating this compound within nanoparticles to enhance its delivery and efficacy. These include:
- Polymeric micelles using poly(ethylene glycol)-block-poly(caprolactone) (PEG-b-PCL) copolymers: These micelles demonstrated increased this compound solubility and promising drug release profiles. [, ]
- Albumin nanoparticles: These particles exhibited controlled this compound release and enhanced anti-migratory effects in vitro. []
- Chitosan-coated poly(lactic-co-glycolic acid) (C-PLGA) nanoparticles: This formulation showed promising antitumor and anti-metastatic activities in vivo. []
Q12: Is there information on this compound's compliance with SHE regulations?
A12: The provided research focuses on this compound's biological activity and mechanism, with limited details regarding its SHE regulatory aspects.
Q13: What is known about this compound's pharmacokinetics and pharmacodynamics?
A13: The provided research primarily focuses on this compound's in vitro and in vivo effects on cancer models. Specific details regarding its absorption, distribution, metabolism, and excretion (ADME) are limited.
Q14: What is the safety profile of this compound?
A14: While the research highlights this compound's therapeutic potential, more comprehensive toxicological studies are needed to establish its long-term safety profile.
Q15: What types of cancer cells are sensitive to this compound treatment in vitro?
A15: In vitro studies demonstrate this compound's efficacy against various cancer cell lines, including:
- Breast cancer: MDA-MB-231, MDA-MB-435S, SUM149 [, , ]
- Hepatocellular carcinoma: HepG2, Bel-7402, SMMC-7721 []
- Esophageal squamous cell carcinoma: ECA109 []
- Prostate cancer: PC-3, DU145 [, ]
- Cervical cancer [, ]
- Colon cancer: HT-29 []
- Ovarian cancer: A2780, PEO4, C200, OVCAR3 [, ]
Q16: What are the observed effects of this compound on cancer cells in vitro?
A16: this compound exhibits various anti-cancer effects in vitro, including:
- Inhibition of cell viability and proliferation [, , , , , , , , , ]
- Induction of apoptosis [, , , , , , , , , ]
- Inhibition of cell migration and invasion [, , , , ]
- Cell cycle arrest [, , ]
- Sensitization to chemotherapy and radiotherapy [, , , , ]
Q17: Has this compound been tested in in vivo models of cancer?
A17: Yes, this compound has shown efficacy in preclinical animal models of various cancers.
- It reduced tumor growth in a xenograft model of esophageal squamous cell carcinoma. []
- It suppressed tumor growth and metastasis in a murine model of metastatic mammary tumor. []
- It decreased the growth of xenograft tumors formed by cervical cancer cells in nude mice. [, ]
- It attenuated the growth of STAT3-overexpressing ovarian cancer cells in a xenograft mouse model. []
Q18: What are the effects of this compound in models of other diseases?
A18: Beyond cancer, this compound has shown therapeutic potential in:
- Rheumatoid arthritis: Alleviated pulmonary fibrosis in a mouse model of rheumatoid arthritis-relevant interstitial lung disease. []
- Acute hepatic damage: Mitigated LPS/d-GalN-induced hepatic injury in mice. []
- Experimental autoimmune encephalomyelitis: Ameliorated disease symptoms and reduced autoinflammation in a relapsing-remitting model in mice. []
Q19: Are there known resistance mechanisms to this compound?
A19: While this compound demonstrates promising anti-tumor activity, specific resistance mechanisms have not been extensively characterized in the provided research.
Q20: What analytical methods are commonly used to study this compound?
A20: Common methods include:
- High performance liquid chromatography (HPLC) with UV detection for quantification. [, ]
- Western blotting for assessing protein expression and phosphorylation levels. [, , , , , , , , , , , , , , , , , , , , , , ]
- Flow cytometry for analyzing cell death, ROS levels, and mitochondrial membrane potential. [, , , ]
- Immunohistochemistry for examining protein expression in tissues. [, , , ]
- Quantitative RT-PCR for measuring gene expression. [, , , , , ]
Q21: What are the environmental impacts of this compound?
A21: The provided research primarily focuses on this compound's biological activity and does not provide information on its environmental impact.
Q22: What are the alternatives to this compound?
A22: The research mentions other STAT3 inhibitors, such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


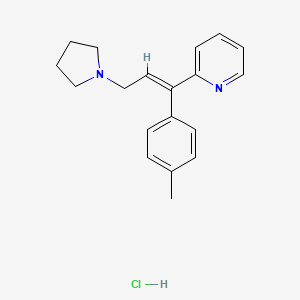
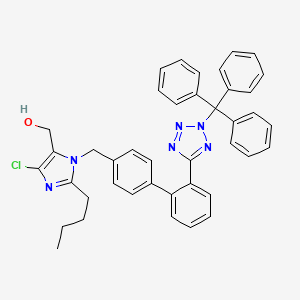


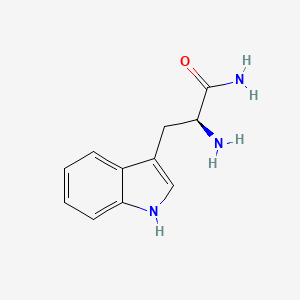
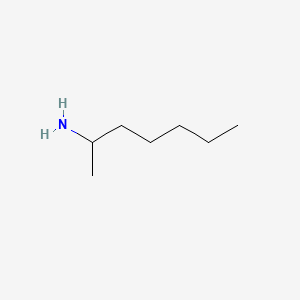
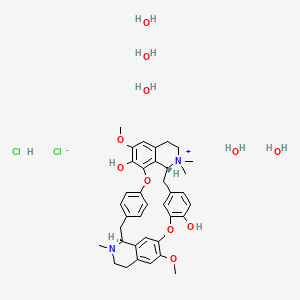
![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)
